molecular formula C7H8IN B1314324 4-Iodo-2,6-dimethylpyridine CAS No. 22282-67-3

4-Iodo-2,6-dimethylpyridine

Cat. No. B1314324
CAS RN: 22282-67-3
M. Wt: 233.05 g/mol
InChI Key: DXTDZBSTWOXMNU-UHFFFAOYSA-N
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Description

4-Iodo-2,6-dimethylpyridine (4-I-2,6-DMP) is an organic compound that belongs to the class of pyridines. It is a colorless liquid with a pungent odor, and has been used in various scientific research applications. It has been used in the synthesis of pharmaceuticals, in the production of polymers, and in the study of biochemical and physiological effects.

Scientific Research Applications

Chemical Synthesis and Functionalization

4-Iodo-2,6-dimethylpyridine serves as a significant compound in the field of chemical synthesis and functionalization. For instance, it's used in the iodination of 4-amino-2,6-dimethylpyrimidine, leading to the formation of 2-iodomethyl derivatives. This provides a pathway for the regiospecific functionalization of pyrimidine, opening avenues for the synthesis of various pyrimidine derivatives with potential applications in pharmaceuticals and materials science (Niclas, Zeuner, Gründemann, & Zölch, 1987).

Analytical Chemistry and Spectrometry

In the realm of analytical chemistry, 4-Iodo-2,6-dimethylpyridine has been utilized in the development of sensitive techniques for determining iodine, iodide, and iodate in aqueous solutions. This involves the derivatization of iodine in the presence of 2,6-dimethylphenol and a single-step extraction, followed by gas chromatography-mass spectrometry, showcasing its role in enhancing analytical procedures and environmental monitoring (Shin, Oh-Shin, Kim, & Ryu, 1996).

Material Science and Photoluminescence

In material science, the compound finds application in the synthesis of low-dimensional copper(I) iodide complexes. These complexes demonstrate tunable photoluminescent properties, emitting different colors based on the energy level of the π* orbital of the azaaromatic compounds. This characteristic is pivotal in the development of materials for optoelectronic devices and sensors, showcasing the compound's versatility in contributing to advancements in material science (Kitada & Ishida, 2014).

properties

IUPAC Name

4-iodo-2,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTDZBSTWOXMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509149
Record name 4-Iodo-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-2,6-dimethylpyridine

CAS RN

22282-67-3
Record name 4-Iodo-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
H Yamanaka, M Annaka, Y Kondo… - Chemical and …, 1985 - jstage.jst.go.jp
In the presence of tetrakis (triphenylphosphine) palladium, 2-iodo-4, 6-dimethy1pyrimidine and 4-iodo-2, 6-dimethylpyrimidine reacted with ethoxycarbonylmethylzinc bromide (…
Number of citations: 31 www.jstage.jst.go.jp
AW Stubbs, DR Manke - nesacs.org
The United Nations Intergovernmental Panel on Climate Change recently released its Fifth Assessment Report, in which they stated with 95% certainty that human activity was …
Number of citations: 0 www.nesacs.org
T SAKAMOTO, H ARAKIDA, K EDO… - Chemical and …, 1982 - jstage.jst.go.jp
The influence of triphenylphosphine, used as a ligand, on the palladium-catalyzed cross-coupling reaction of iodopyrimidines with olefins such as ethyl acrylate, acrylonitrile, and …
Number of citations: 19 www.jstage.jst.go.jp
坂本尚夫, 荒木田廣子, 江戸清人, 山中宏 - … and Pharmaceutical Bulletin, 1982 - jlc.jst.go.jp
The influence of triphenylphosphine, used as a ligand, on the palladium-catalyzed cross-coupling reaction of iodopyrimidines with olefins such as ethyl acrylate, acrylonitrile, and …
Number of citations: 3 jlc.jst.go.jp
C Schwarzenböck, A Schaffer, P Pahl, PJ Nelson… - Polymer …, 2018 - pubs.rsc.org
A polymerisation type only recently attracting notice is the rare earth metal-mediated group transfer polymerisation (REM-GTP). This living-type polymerisation is able to conquer the …
Number of citations: 19 pubs.rsc.org
R Chorghade, AW Stubbs, R David - Nucleus, 2014 - nesacs.org
The United Nations Intergovernmental Panel on Climate Change recently released its Fifth Assessment Report, in which they stated with 95% certainty that human activity was …
Number of citations: 3 www.nesacs.org
SP Gromov, MV Fomina - Russian Chemical Reviews, 2008 - iopscience.iop.org
Abstract Information on the methods of synthesis of 4-aryl-or 4-hetaryl-substituted pyridines developed in the recent years is discussed and generalised. Examples of the practical use of …
Number of citations: 8 iopscience.iop.org
CE Schwarzenböck - 2018 - mediatum.ub.tum.de
Within this thesis, it was feasible to synthesize a new functional initiator for rare earth metal-mediated group transfer polymerization of dialkyl vinylphosphonates. This functional group …
Number of citations: 0 mediatum.ub.tum.de
陈艳君, 彭振博, 陈亚东 - 决策与信息, 2014
Number of citations: 0

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